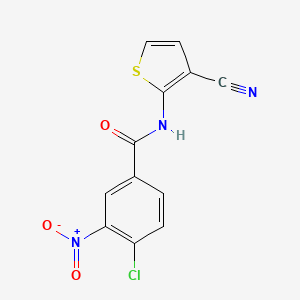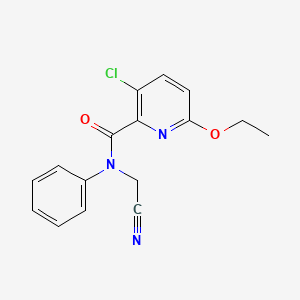![molecular formula C14H14N6OS B2637678 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide CAS No. 2034295-95-7](/img/structure/B2637678.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide” is a chemical compound . It is an off pale yellow solid .
Synthesis Analysis
The synthesis of related compounds involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum in DMSO shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule . The 13C-NMR spectrum also shows multiple peaks, indicating the presence of various types of carbon atoms .Physical And Chemical Properties Analysis
This compound is an off pale yellow solid . It has a melting point of 188–189 °C . The 1H-NMR and 13C-NMR spectra provide information about the types of hydrogen and carbon atoms present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound "N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide" and its derivatives are synthesized and characterized for various biological and chemical properties. For instance, novel heterocyclic compounds incorporating the thiophene and triazolo[4,3-a]pyrazin moieties have been synthesized and characterized, demonstrating potential as insecticidal agents against cotton leafworm (Spodoptera littoralis) and as antimicrobial agents. These compounds have been characterized using various spectral analyses such as IR, MS, 1H NMR, 13C NMR, DEPT, H-H COSY, HMBC, and HSQC, ensuring their structural integrity and potential biological efficacy (Soliman et al., 2020), (Fadda et al., 2017).
Biological Activity
Various derivatives of this compound have shown significant biological activity. For instance, some derivatives have shown potent toxic effects against pests, with certain sulfonamides bearing thiazole moiety demonstrating high toxicity indices. Additionally, some derivatives have exhibited antibacterial and antifungal activities, with certain compounds proving more potent than standard drugs against specific pathogens (Patel & Patel, 2015), (Mabkhot et al., 2016).
Chemical Properties and Synthesis Methods
The compound and its derivatives are involved in complex chemical reactions, leading to the synthesis of various heterocyclic systems. These synthetic pathways are not only fascinating from a chemical standpoint but also critical for understanding the compound's versatility in forming bioactive molecules. For instance, derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines have been synthesized, showcasing the compound's adaptability in forming biologically active structures (Abdelriheem et al., 2017), (Prakash et al., 2011).
Applications in Pharmaceuticals and Drug Discovery
The compound's derivatives are also explored for their potential applications in drug discovery, especially for their antimicrobial and antitumor properties. For example, certain derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, showing comparable inhibition effects to standard drugs. This highlights the compound's potential in contributing to new therapeutic agents (Riyadh, 2011), (Abdelhamid et al., 2016).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit inhibitory activities towards c-met/vegfr-2 kinases .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly through binding to the active sites of the c-met/vegfr-2 kinases .
Biochemical Pathways
Given its potential inhibitory activity towards c-met/vegfr-2 kinases , it may influence pathways related to these kinases, which are involved in cell growth, survival, and angiogenesis.
Result of Action
Related compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . This suggests that N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide may have similar effects.
Propiedades
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c21-14(10-2-6-22-8-10)17-11-1-4-19(7-11)12-13-18-16-9-20(13)5-3-15-12/h2-3,5-6,8-9,11H,1,4,7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNXGODYSBZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2637599.png)



![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2637603.png)
![7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637604.png)


![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)


![Spiro[3.5]nonan-2-ol](/img/structure/B2637614.png)
![N-(2-chloro-4-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2637618.png)
